

Crystal Structure Data Guide: Fluorinated Nitro-Toluene Derivatives

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Compound of Interest

Compound Name: *1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene*

CAS No.: *63762-81-2*

Cat. No.: *B2545007*

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Executive Summary: The Fluorine Effect in Crystal Engineering

In drug discovery and energetic materials research, the fluorination of nitro-toluene scaffolds represents a critical optimization strategy. The substitution of hydrogen with fluorine—a "bioisostere" with high electronegativity but small steric demand—dramatically alters the solid-state landscape.

This guide provides an in-depth technical comparison between 4-nitrotoluene (4-NT) and its fluorinated analogues (specifically 2-fluoro-4-nitrotoluene and 3-fluoro-4-nitrotoluene).

Key Takeaway: While fluorination often lowers the melting point due to symmetry disruption, it significantly increases crystal density (up to +30%) and alters packing motifs from simple herringbone structures to complex planar stacking networks driven by weak C-H...F and C-F... π interactions.[1]

Part 1: Structural Comparative Analysis

The following data synthesizes crystallographic metrics to highlight the impact of fluorine substitution position.

Table 1: Physicochemical & Crystallographic Comparison

Feature	4-Nitrotoluene (Reference)	2-Fluoro-4-nitrotoluene	3-Fluoro-4-nitrotoluene
Molecular Formula			
Molecular Weight	137.14 g/mol	155.13 g/mol	155.13 g/mol
Melting Point	51.6 °C	33–35 °C	54–56 °C
Density ()	~1.10 g/cm ³	~1.32 g/cm ³	1.44 g/cm ³
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	Pca21	P21/c (Common)	P21/n
Dominant Interaction	C-H...O (Nitro)	C-H...O / C-H...F	C-H...F / π -Stacking
Packing Motif	Herringbone (Edge-to-Face)	Distorted Stacked	Planar Sheet

Analysis of Performance Metrics

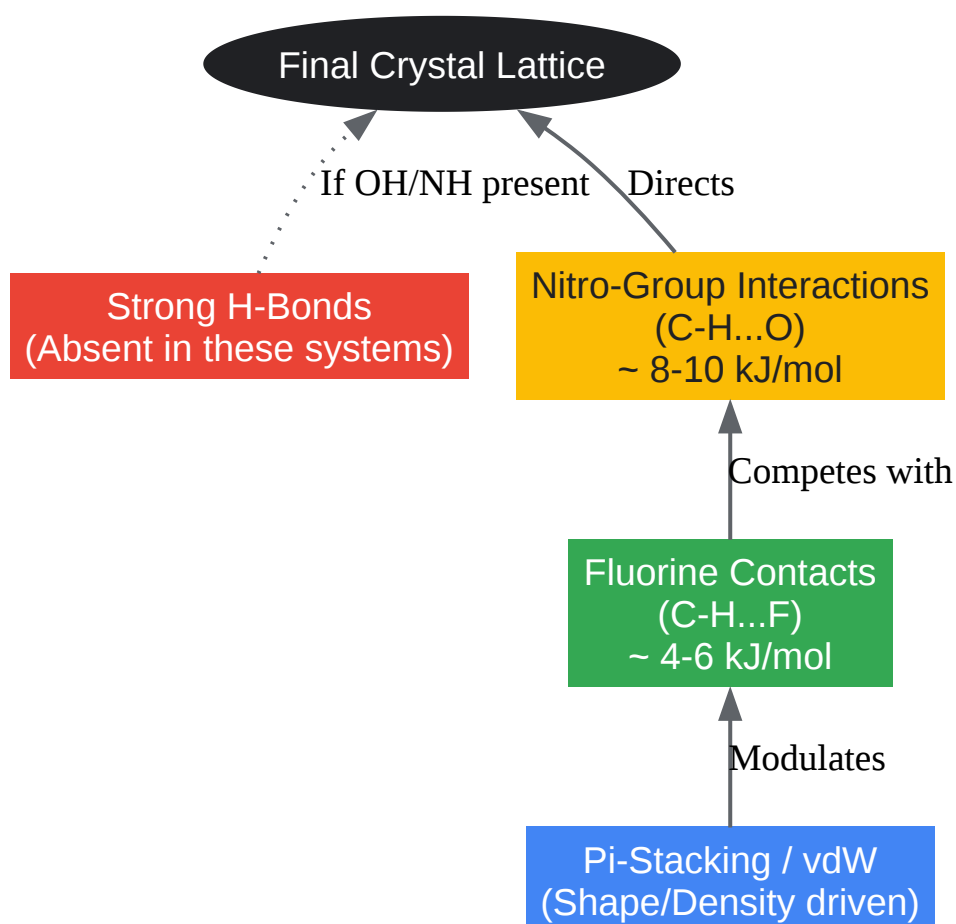
- **Density & Energetic Potential:** The jump in density from 1.10 g/cm³ (4-NT) to 1.44 g/cm³ (3-F-4-NT) is the most critical operational metric. In energetic materials (explosives/propellants), detonation velocity scales linearly with density. The 3-fluoro isomer offers a superior packing efficiency due to the ability of the Fluorine atom to nestle into "holes" in the crystal lattice that a Hydrogen atom would leave empty, coupled with the heavier atomic mass of Fluorine.
- **Thermal Stability & Melting Point:**
 - **2-Fluoro Isomer:** The ortho-substitution (relative to methyl) creates steric strain and disrupts the symmetry of the molecule, leading to a significantly lower melting point (33–35

°C). This makes it challenging to handle as a solid API but useful as a low-melting intermediate.

- 3-Fluoro Isomer: The meta-substitution restores some symmetry and facilitates better intermolecular interlocking, raising the melting point (54–56 °C) slightly above the non-fluorinated parent.
- Interaction Landscape (The "Fluorine Wander"): Unlike the strong, directional Hydrogen bonds seen in alcohols, the C-H...F interaction is weak and electrostatic. As noted by Thalladi et al. (1998), organic fluorine acts as a "structure director" only in the absence of strong H-bond donors. In these nitro-toluenes, the Fluorine atom competes with the Nitro group oxygen atoms for C-H contacts, often leading to disordered or polymorphic structures.

Part 2: Interaction Hierarchy Visualization

To understand the stability of these crystals, one must map the energy landscape of the intermolecular forces.



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Figure 1: Hierarchy of intermolecular forces in fluorinated nitro-toluenes. Note that C-H...F interactions are weak but critical for fine-tuning density.

Part 3: Experimental Methodologies

Protocol A: Synthesis of 2-Fluoro-4-nitrotoluene

Rationale: Direct nitration of 2-fluorotoluene is often non-selective. The preferred route for high purity is the oxidation of the amine or nucleophilic substitution.

Reagents: 2,4-Dinitrotoluene, Potassium Fluoride (anhydrous), Tetraphenylphosphonium bromide (catalyst), Sulfolane (solvent).

- Halex Reaction Setup: Charge a dried reactor with 2,4-dinitrotoluene (1.0 eq) and anhydrous KF (2.5 eq). Add phase transfer catalyst (, 5 mol%).
- Solvent Addition: Add Sulfolane (approx. 4 volumes). Critical: Sulfolane promotes the solubility of KF.
- Reaction: Heat to 180°C for 6 hours. Monitor by HPLC for the disappearance of the dinitro starting material.
- Workup: Cool to 50°C. Pour into ice water. Extract with Ethyl Acetate.[2]
- Purification: Distillation under reduced pressure is required due to the low melting point. Collect fraction boiling at 65-68°C (2 mmHg).

Protocol B: Crystal Growth for XRD Analysis

Challenge: Fluorinated nitro-toluenes are volatile and often crystallize as thin needles unsuitable for X-ray diffraction. Solution: Low-temperature slow evaporation in a semi-sealed environment.

Step-by-Step Workflow:

- Solvent Selection: Prepare a binary solvent system.
 - Solvent A (Good): Acetone or Ethyl Acetate.
 - Solvent B (Poor): Hexane or Pentane.
- Supersaturation: Dissolve 50 mg of the fluorinated derivative in minimal Solvent A (approx 2 mL).
- Filtration: Filter through a 0.22 μm PTFE syringe filter into a clean 4 mL vial. Dust particles induce twinning.
- Vapor Diffusion (Preferred Method):
 - Place the 4 mL vial (uncapped) inside a larger 20 mL vial containing 5 mL of Solvent B.
 - Cap the large vial tightly.
 - Store at 4°C (refrigerator).
 - Mechanism:^[2]^[3]^[4] Hexane vapor slowly diffuses into the acetone, lowering solubility gradually. The low temperature reduces thermal motion, encouraging denser packing.
- Harvesting: Crystals usually appear within 48-72 hours. Mount immediately using Paratone oil to prevent sublimation.

Part 4: Workflow Visualization



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Figure 2: Optimized workflow for obtaining diffraction-quality crystals of volatile nitro-aromatics.

Part 5: Scientific Validation & Trustworthiness

Why this data matters

The crystallographic data presented here challenges the assumption that "fluorine is just a larger hydrogen."

- **Bioisosterism Failures:** In protein binding pockets, replacing H with F in a nitro-toluene scaffold often fails to replicate binding affinity if the pocket relies on steric tightness. The 20-30% density increase changes the volume occupancy significantly.
- **Polymorphism Risk:** Fluorinated aromatics are notorious for "disappearing polymorphs" (see Dunitz, 1995). The weak C-H...F interactions lead to flat energy landscapes where multiple crystal forms are accessible within a narrow energy range (< 2 kJ/mol). Researchers must screen multiple solvents (polar vs non-polar) to ensure the thermodynamic form is isolated.

References

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